Rsv-IN-2
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Overview
Description
Rsv-IN-2 is a noncompetitive inhibitor of the respiratory syncytial virus polymerase. This compound exhibits significant antiviral activity against respiratory syncytial virus strains, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rsv-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Rsv-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, ammonia.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Rsv-IN-2 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral polymerases and to develop new antiviral agents.
Biology: Employed in research to understand the replication mechanisms of respiratory syncytial virus and to identify potential therapeutic targets.
Medicine: Investigated for its potential use in treating respiratory syncytial virus infections, particularly in vulnerable populations such as infants and the elderly.
Industry: Utilized in the development of antiviral drugs and in the screening of new compounds for antiviral activity .
Mechanism of Action
Rsv-IN-2 exerts its effects by inhibiting the respiratory syncytial virus polymerase, an enzyme essential for viral replication. This inhibition prevents the synthesis of viral RNA, thereby halting the replication of the virus. The molecular targets and pathways involved include the viral polymerase and associated proteins required for RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Ziresovir: A potent inhibitor of the respiratory syncytial virus fusion protein, currently in clinical trials.
Remdesivir: An antiviral drug with activity against respiratory syncytial virus and other RNA viruses.
Palivizumab: A monoclonal antibody used for the prevention of respiratory syncytial virus infections.
Uniqueness
Rsv-IN-2 is unique in its noncompetitive inhibition of the respiratory syncytial virus polymerase, which distinguishes it from other compounds that target different viral proteins or mechanisms. This unique mode of action makes this compound a valuable addition to the arsenal of antiviral agents .
Properties
Molecular Formula |
C27H31ClN6O4 |
---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
(2S)-11-chloro-24-(3-hydroxycyclobutyl)-21-methyl-15-oxa-7,18,21,25,27,28-hexazapentacyclo[24.2.1.02,7.09,14.022,27]nonacosa-1(28),9(14),10,12,22,24,26(29)-heptaene-8,17-dione |
InChI |
InChI=1S/C27H31ClN6O4/c1-32-9-7-29-25(36)15-38-23-6-5-17(28)12-19(23)27(37)33-8-3-2-4-22(33)21-13-24-30-20(16-10-18(35)11-16)14-26(32)34(24)31-21/h5-6,12-14,16,18,22,35H,2-4,7-11,15H2,1H3,(H,29,36)/t16?,18?,22-/m0/s1 |
InChI Key |
HIRKVDNSABOJID-QRFVXNFXSA-N |
Isomeric SMILES |
CN1CCNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N3CCCC[C@H]3C4=NN5C1=CC(=NC5=C4)C6CC(C6)O |
Canonical SMILES |
CN1CCNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N3CCCCC3C4=NN5C1=CC(=NC5=C4)C6CC(C6)O |
Origin of Product |
United States |
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